Tert-butyl 1,3-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate
Overview
Description
Tert-butyl 1,3-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate: is a chemical compound with the molecular formula C₁₃H₂₀N₂O₄ and a molecular weight of 268.31 g/mol. This compound is known for its complex structure, featuring a spirocyclic framework with nitrogen and oxygen atoms, making it a valuable intermediate in organic synthesis.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through a multi-step reaction starting with the appropriate diketone and amine precursors
Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group may be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, inert atmosphere.
Substitution: Various nucleophiles, polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Alkylated derivatives, amides.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It can serve as a building block for bioactive compounds, potentially influencing biological pathways. Medicine: The compound may be used in the development of new drugs, particularly those targeting specific enzymes or receptors. Industry: Its applications extend to material science, where it can be used in the creation of novel polymers and coatings.
Mechanism of Action
The mechanism by which tert-butyl 1,3-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Tert-butyl 2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylate: Similar spirocyclic structure but with different positions of oxygen atoms.
Tert-butyl 1,3-dioxo-2,8-diazaspiro[4.6]undecane-8-carboxylate: Similar core structure but with an additional carbon atom in the ring.
Uniqueness: The uniqueness of tert-butyl 1,3-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Further research and development could unlock new uses and benefits, contributing to advancements in chemistry, biology, medicine, and industry.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
tert-butyl 1,3-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4/c1-12(2,3)19-11(18)15-6-4-13(5-7-15)8-9(16)14-10(13)17/h4-8H2,1-3H3,(H,14,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGZBXPKVWLHOFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30692851 | |
Record name | tert-Butyl 1,3-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30692851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
752234-60-9 | |
Record name | tert-Butyl 1,3-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30692851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.